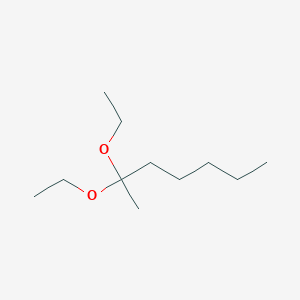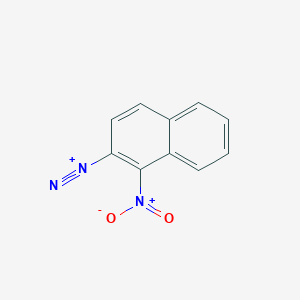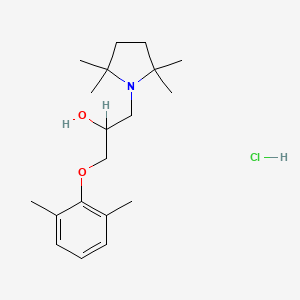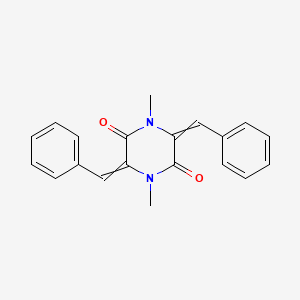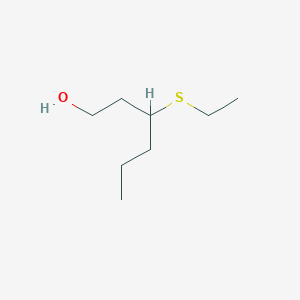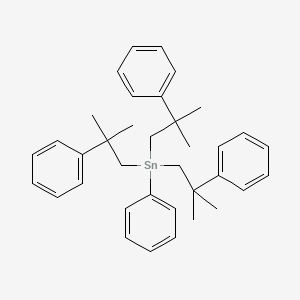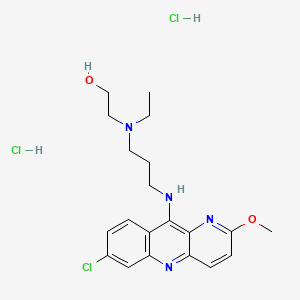
Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique structure, which includes a naphthyridine core, a chloro substituent, and an ethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride involves multiple steps, including the formation of the naphthyridine core, chlorination, and subsequent functionalization with ethylamino and propyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride include other naphthyridine derivatives and chloro-substituted organic compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of the naphthyridine core, chloro substituent, and ethylamino group provides a distinct chemical profile that can be leveraged in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
38915-29-6 |
|---|---|
Molekularformel |
C20H27Cl3N4O2 |
Molekulargewicht |
461.8 g/mol |
IUPAC-Name |
2-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]propyl-ethylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C20H25ClN4O2.2ClH/c1-3-25(11-12-26)10-4-9-22-19-15-6-5-14(21)13-17(15)23-16-7-8-18(27-2)24-20(16)19;;/h5-8,13,26H,3-4,9-12H2,1-2H3,(H,22,23);2*1H |
InChI-Schlüssel |
LNLKYKYVDUMBDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCNC1=C2C(=NC3=C1C=CC(=C3)Cl)C=CC(=N2)OC)CCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



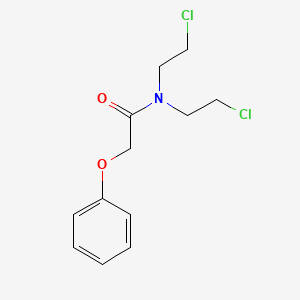
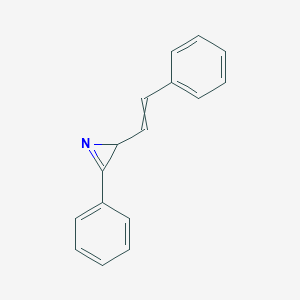

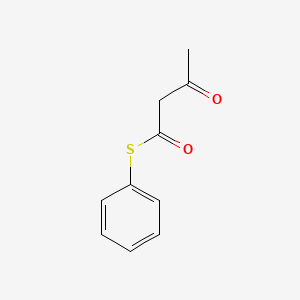
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
